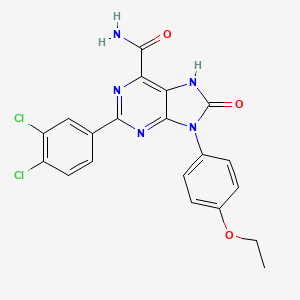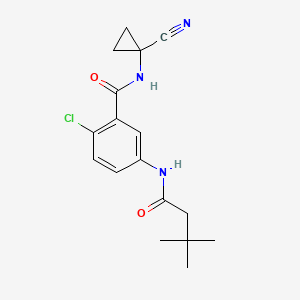
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide, also known as CCPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CCPB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively in recent years.
Mecanismo De Acción
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide exerts its effects through the inhibition of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide increases the acetylation of histones, which leads to the activation of gene expression. This mechanism of action has been shown to play a role in the anti-cancer and neuroprotective effects of 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide.
Efectos Bioquímicos Y Fisiológicos
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has also been shown to increase acetylation of histones, which leads to the activation of gene expression. Additionally, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to have low toxicity in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has some limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide, including its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide and its effects on gene expression. Furthermore, the development of new methods for synthesizing 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide and improving its solubility may also be areas for future research.
Conclusion:
In conclusion, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been synthesized using various methods, and its mechanism of action has been studied extensively. 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has some limitations, including its low solubility in water. There are several future directions for research on 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide, including its potential applications in the treatment of various diseases, further understanding of its mechanism of action, and the development of new methods for synthesizing and improving its solubility.
Métodos De Síntesis
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been synthesized using various methods, including coupling reactions, amide formation, and cyclization reactions. One of the most common methods for synthesizing 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide is through the coupling reaction of 2-chloro-5-nitrobenzoic acid with 1-cyanocyclopropane carboxylic acid, followed by reduction and amide formation. Another method involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-cyanocyclopropane carboxylic acid in the presence of a catalyst, followed by reduction and amide formation.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to protect neurons from oxidative stress and inflammation, which may have potential applications in the treatment of neurodegenerative diseases. Inflammation is a common factor in many diseases, and 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-16(2,3)9-14(22)20-11-4-5-13(18)12(8-11)15(23)21-17(10-19)6-7-17/h4-5,8H,6-7,9H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYCYPTYXXLRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2452373.png)
![4-Boc-2-[(methylamino)methyl]-morpholine](/img/structure/B2452374.png)
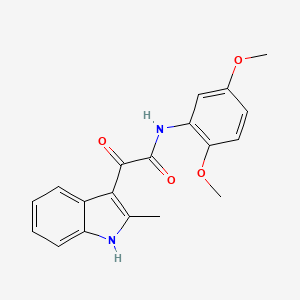
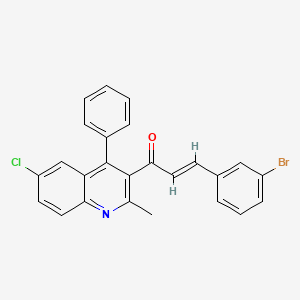
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)
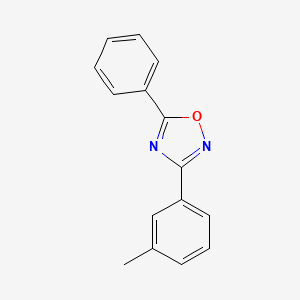
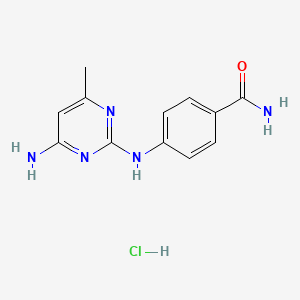
![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2452382.png)
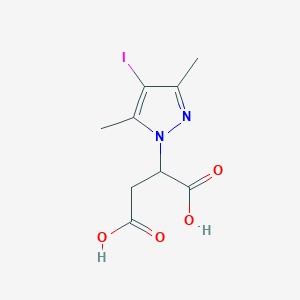
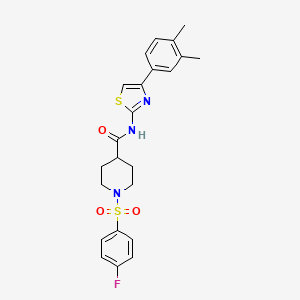
![N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452387.png)
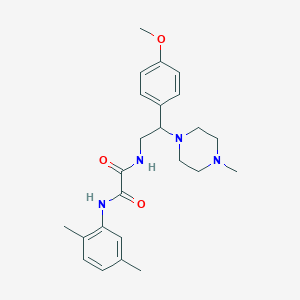
![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)anilino]-2-thioxo-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B2452391.png)
